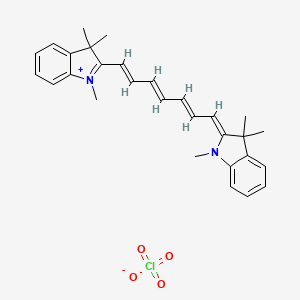

1,1',3,3,3',3'-Hexamethylindotricarbocyanine perchlorate

Description

Properties

IUPAC Name |

1,3,3-trimethyl-2-[7-(1,3,3-trimethylindol-1-ium-2-yl)hepta-2,4,6-trienylidene]indole;perchlorate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H33N2.ClHO4/c1-28(2)22-16-12-14-18-24(22)30(5)26(28)20-10-8-7-9-11-21-27-29(3,4)23-17-13-15-19-25(23)31(27)6;2-1(3,4)5/h7-21H,1-6H3;(H,2,3,4,5)/q+1;/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHQOULZCPKJYMM-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=CC=C3C(C4=CC=CC=C4N3C)(C)C)C)C.[O-]Cl(=O)(=O)=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H33ClN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5066087 | |

| Record name | 3H-Indolium, 2-[7-(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)-1,3,5-heptatrienyl]-1,3,3-trimethyl-, perchlorate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5066087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

509.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Green powder; [Acros Organics MSDS] | |

| Record name | 1,1',3,3,3',3'-Hexamethylindotricarbocyanine perchlorate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14674 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

16595-48-5 | |

| Record name | 3H-Indolium, 2-[7-(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)-1,3,5-heptatrien-1-yl]-1,3,3-trimethyl-, perchlorate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16595-48-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3H-Indolium, 2-[7-(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)-1,3,5-heptatrien-1-yl]-1,3,3-trimethyl-, perchlorate (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3H-Indolium, 2-[7-(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)-1,3,5-heptatrienyl]-1,3,3-trimethyl-, perchlorate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5066087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[7-(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)hepta-1,3,5-trienyl]-1,3,3-trimethyl-3H-indolium perchlorate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.941 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide to 1,1',3,3,3',3'-Hexamethylindotricarbocyanine Perchlorate

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1',3,3,3',3'-Hexamethylindotricarbocyanine perchlorate, commonly referred to as HITC perchlorate, is a synthetic, lipophilic, cationic cyanine dye. It is recognized for its strong absorption and fluorescence in the near-infrared (NIR) region of the electromagnetic spectrum. This property, combined with its sensitivity to changes in membrane potential, has established HITC perchlorate as a valuable tool in various scientific disciplines, including cell biology, neuroscience, and drug discovery. Its applications range from being a fluorescent probe for measuring plasma and mitochondrial membrane potential to its use as a laser dye. This guide provides a comprehensive overview of the core chemical properties of HITC perchlorate, detailed experimental considerations, and its mechanism of action.

Core Chemical and Physical Properties

This compound is a salt consisting of the organic hexamethylindotricarbocyanine cation and a perchlorate anion. The extended polymethine chain of the cation is responsible for its characteristic spectral properties.

| Property | Value |

| CAS Number | 16595-48-5 |

| Molecular Formula | C₂₉H₃₃ClN₂O₄ |

| Molecular Weight | 509.04 g/mol |

| Appearance | Green to gold-brown powder |

| Melting Point | 235 °C (decomposes)[1] |

| Solubility | Low solubility in water. Soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).[1][2][3] |

Spectroscopic Properties

The spectral characteristics of HITC are largely determined by the hexamethylindotricarbocyanine cation. Therefore, data from salts with other counter-ions, such as iodide, are often used as a close approximation for the perchlorate salt's properties. Cyanine dyes are known for their high molar extinction coefficients and moderate fluorescence quantum yields.[4]

| Parameter | Value (in Ethanol, unless otherwise specified) |

| Absorption Maximum (λmax) | ~744 nm[5] |

| Emission Maximum (λem) | ~780 nm[6] |

| Molar Extinction Coefficient (ε) | Cyanine dyes typically have ε in the range of 150,000 - 300,000 M⁻¹cm⁻¹.[4] Specific data for HITC perchlorate is not readily available. |

| Fluorescence Lifetime (τ) | ~1.7 ± 0.3 ns[5] |

| Quantum Yield (Φ) | Moderate. The singlet oxygen quantum yield for HITC with a ClO₄⁻ counterion has been reported.[7][8] |

Synthesis

A general and representative method for the synthesis of heptamethine cyanine dyes, such as HITC, involves the condensation of two equivalents of a Fischer's base derivative with a polymethine bridge-forming reagent.

Representative Synthetic Protocol:

A common route for synthesizing heptamethine cyanine dyes involves the reaction of an appropriate indolenine salt with a reagent that provides the five-carbon chain of the heptamethine bridge.[9][10][11][12]

-

Preparation of the Indolenium Salt: 1,2,3,3-Tetramethyl-3H-indolium salt is synthesized via the Fischer indole synthesis from phenylhydrazine and 3-methyl-2-butanone, followed by alkylation.[10]

-

Condensation Reaction: The indolenium salt is then reacted with a suitable five-carbon bridging agent, such as N-[5-(phenylamino)-2,4-pentadienylidene]aniline monohydrochloride, in a solvent like pyridine or a mixture of pyridine and acetic anhydride. The reaction mixture is heated to facilitate the condensation.

-

Purification: The crude dye is typically purified by recrystallization from a suitable solvent system, such as ethanol or a mixture of methanol and ethyl acetate. The perchlorate salt can be obtained by anion exchange from another salt (e.g., iodide) or by direct precipitation with a perchlorate salt.

Mechanism of Action as a Membrane Potential Probe

HITC perchlorate is classified as a "slow-response" potentiometric probe. Its mechanism of action is based on its electrophoretic distribution across biological membranes in response to the membrane potential, as described by the Nernst equation.[13][14][15][16]

The positively charged, lipophilic HITC cation accumulates in compartments with a negative membrane potential, such as the cytoplasm of cells relative to the extracellular space, and more significantly, within the mitochondrial matrix due to the highly negative mitochondrial membrane potential.

-

In Hyperpolarized Membranes (more negative inside): The dye is driven into the cell or mitochondria, leading to an increase in its local concentration. This can result in fluorescence quenching due to the formation of non-fluorescent aggregates.

-

In Depolarized Membranes (less negative inside): The driving force for dye accumulation is reduced, leading to a decrease in its intracellular or intramitochondrial concentration. This disaggregation can cause an increase in fluorescence.

The change in fluorescence intensity is therefore proportional to the change in membrane potential.

References

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. materials.alfachemic.com [materials.alfachemic.com]

- 3. lumiprobe.com [lumiprobe.com]

- 4. Reactive Cyanines | AAT Bioquest [aatbio.com]

- 5. Characteristics of 1, 1',3,3,3',3'-hexamethylindotricarbocyanine iodide as a tunable dye laser in the near infrared - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Characteristics of 1, 1′,3,3,3′,3′-hexamethylindotricarbocyanine iodide as a tunable dye laser in the near infrared [opg.optica.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Dimerizing Heptamethine Cyanine Fluorophores from the Meso Position: Synthesis, Optical Properties, and Metal Sensing Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis of Heptamethine Cyanines from Furfural Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. revroum.lew.ro [revroum.lew.ro]

- 13. Membrane Potential Indicators | Thermo Fisher Scientific - TW [thermofisher.com]

- 14. Introduction to Potentiometric Probes—Section 22.1 | Thermo Fisher Scientific - KR [thermofisher.com]

- 15. Slow-Response Probes—Section 22.3 | Thermo Fisher Scientific - US [thermofisher.com]

- 16. Slow fluorescent indicators of membrane potential: a survey of different approaches to probe response analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 1,1',3,3,3',3'-Hexamethylindotricarbocyanine Perchlorate (HITC Perchlorate)

CAS Number: 16595-48-5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,1',3,3,3'-Hexamethylindotricarbocyanine (HITC) perchlorate, a versatile near-infrared (NIR) fluorescent dye. This document details its core properties, experimental applications, and underlying principles for its use in advanced research.

Core Properties and Data

HITC perchlorate is a lipophilic, cationic polymethine dye known for its long-wavelength spectral properties and sensitivity to membrane potential.[1][2][3] These characteristics make it a valuable tool in various biological and biophysical studies, including fluorescence microscopy, flow cytometry, and as a laser dye.[2][]

Physicochemical Properties

| Property | Value | Reference(s) |

| CAS Number | 16595-48-5 | [5] |

| Molecular Formula | C₂₉H₃₃ClN₂O₄ | [6] |

| Molecular Weight | 509.04 g/mol | [6] |

| Appearance | Green to gold-brown powder | [1] |

Photophysical Properties

The photophysical properties of the HITC cation are largely independent of the counter-ion (perchlorate vs. iodide) in dilute solutions. The following data, primarily reported for the iodide salt (HITCI), can be considered representative for the perchlorate salt.

| Parameter | Value | Solvent | Reference(s) |

| Absorption Maximum (λmax) | ~740 nm | - | |

| Absorption Peak (in Ethanol) | 744 nm | Ethanol | [][7] |

| Fluorescence Lifetime (τ) | 1.7 ± 0.3 ns | Ethanol | [][7] |

| Stokes Shift | ~36 nm | Ethanol | [][7] |

Experimental Protocols

Synthesis of 1,1',3,3,3',3'-Hexamethylindotricarbocyanine Iodide

Conceptual Synthesis Workflow:

Caption: Conceptual workflow for the synthesis of HITC iodide.

Measurement of Plasma Membrane Potential using HITC Perchlorate

HITC is a slow-response potentiometric dye that can be used to monitor changes in plasma membrane potential.[2][3] The positively charged dye accumulates in cells with a more negative membrane potential. Depolarization of the membrane leads to a decrease in intracellular dye concentration and a corresponding change in fluorescence intensity.

Experimental Workflow for Flow Cytometry:

-

Cell Preparation: Harvest and wash cells, then resuspend in a suitable buffer (e.g., Hanks' Balanced Salt Solution) at a concentration of approximately 1 x 10⁶ cells/mL.

-

Dye Loading: Add HITC perchlorate to the cell suspension to a final concentration of 1-10 µM. Incubate for 15-30 minutes at room temperature, protected from light.

-

Induction of Depolarization (Control): For a positive control, treat a sample of cells with a depolarizing agent, such as a high concentration of potassium chloride (e.g., 50 mM).

-

Flow Cytometry Analysis: Analyze the cell samples on a flow cytometer equipped with a red laser for excitation (e.g., 633 nm or similar) and an appropriate emission filter for the far-red region.

-

Data Analysis: Compare the fluorescence intensity of the treated cells to the control cells. A decrease in fluorescence intensity indicates membrane depolarization.

Caption: Workflow for measuring membrane potential using HITC.

Application in Signaling Pathway Analysis

While direct involvement of HITC in specific signaling pathways is not its primary application, its utility as a membrane potential sensor allows for the indirect study of signaling events that modulate ion channel activity and, consequently, the cell's membrane potential. For instance, the activation of certain G-protein coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs) can lead to the opening or closing of ion channels, causing changes in membrane potential that can be detected with HITC.

Logical Relationship in Studying Ion Channel Modulation

The following diagram illustrates the logical relationship of using HITC to study a signaling pathway that results in the modulation of an ion channel.

Caption: Logical diagram of HITC use in signaling studies.

References

- 1. 1,1',3,3,3',3'-Hexamethylindotricarbocyanine iodide | C29H33IN2 | CID 89218 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. targetmol.cn [targetmol.cn]

- 3. 1,1',3,3,3',3'-Hexamethylindotricarbocyanine (perchlorate) | Glyko [glyko.com]

- 5. echemi.com [echemi.com]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. Characteristics of 1, 1',3,3,3',3'-hexamethylindotricarbocyanine iodide as a tunable dye laser in the near infrared - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1,1',3,3,3',3'-Hexamethylindotricarbocyanine Perchlorate (HITC)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 1,1',3,3,3',3'-Hexamethylindotricarbocyanine perchlorate (HITC), a versatile fluorescent dye with applications in cellular and molecular research. We will delve into its core properties, experimental applications, and the principles behind its use as a potentiometric probe.

Core Properties

This compound is a lipophilic, cationic, long-wavelength fluorescent dye. Its chemical structure allows it to readily pass through cell membranes and accumulate in areas with a negative membrane potential, most notably within mitochondria. This property makes it a valuable tool for assessing mitochondrial health and cellular viability.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Weight | 509.04 g/mol |

| Molecular Formula | C₂₉H₃₃ClN₂O₄ |

| CAS Number | 16595-48-5 |

| Appearance | Crystalline solid |

| Solubility | Soluble in organic solvents such as DMSO and ethanol. |

Table 2: Photophysical Properties of the Related Compound 1,1',3,3,3',3'-Hexamethylindotricarbocyanine Iodide

| Property | Value (in Ethanol) |

| Absorption Maximum (λ_abs_) | 744 nm[1] |

| Emission Maximum (λ_em_) | ~780 nm (calculated from Stokes shift)[1] |

| Stokes Shift | Approximately 36 nm[1] |

| Fluorescence Lifetime | 1.7 ± 0.3 ns[1] |

Note: The photophysical data presented is for the iodide salt of the hexamethylindotricarbocyanine cation. While the perchlorate salt is expected to have similar spectral properties, empirical determination for specific experimental conditions is recommended.

Principle of Action as a Membrane Potential Probe

HITC is a potentiometric dye, meaning its accumulation within cellular compartments is dependent on the electrical potential difference across the membrane. In healthy, respiring cells, the mitochondrial inner membrane maintains a significant negative potential (approximately -140 to -180 mV). As a positively charged molecule, HITC is driven by this electrochemical gradient to accumulate inside the mitochondrial matrix. This accumulation leads to a concentrated fluorescence signal within the mitochondria.

Conversely, in apoptotic or metabolically compromised cells, the mitochondrial membrane potential collapses. The driving force for HITC accumulation is lost, resulting in a diffuse, lower-intensity fluorescence throughout the cell. The ratio of mitochondrial to cytoplasmic fluorescence can thus be used as a ratiometric indicator of cell health.

Figure 1. Principle of HITC as a membrane potential probe.

Experimental Protocols

3.1. Materials

-

This compound (HITC)

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Phosphate-buffered saline (PBS) or other appropriate buffer

-

Cell culture medium

-

Cultured cells on coverslips or in microplates

-

(Optional) CCCP or other mitochondrial uncoupler as a positive control for depolarization.

3.2. Staining Protocol for Adherent Cells

-

Prepare a Stock Solution: Dissolve HITC in anhydrous DMSO to create a 1-10 mM stock solution. Store protected from light at -20°C.

-

Prepare a Working Solution: Dilute the stock solution in warm cell culture medium or PBS to the desired final concentration. A starting concentration in the range of 10-100 nM is recommended for initial optimization.

-

Cell Staining: a. Remove the culture medium from the cells. b. Wash the cells once with warm PBS. c. Add the HITC working solution to the cells. d. Incubate for 15-30 minutes at 37°C, protected from light.

-

Washing: a. Remove the staining solution. b. Wash the cells twice with warm PBS or culture medium.

-

Imaging: Immediately image the cells using a fluorescence microscope equipped with appropriate filters for far-red fluorescence (Excitation: ~740 nm, Emission: ~780 nm).

3.3. Flow Cytometry

For flow cytometry applications, cells should be stained in suspension following a similar protocol. After staining and washing, resuspend the cells in a suitable buffer for analysis. A decrease in the fluorescence intensity of the cell population would indicate mitochondrial depolarization.

Figure 2. General experimental workflow for using HITC.

Signaling Pathway Interactions

Currently, there is a lack of specific data in the published literature detailing direct interactions of this compound with specific intracellular signaling pathways. Its primary described mechanism of action is the electrophoretic accumulation in response to membrane potential, which is a biophysical rather than a direct signaling event.

However, it is important to consider that significant alterations in mitochondrial membrane potential, which HITC is used to measure, are intrinsically linked to numerous signaling cascades, including:

-

Apoptosis: Mitochondrial depolarization is a key event in the intrinsic apoptotic pathway, leading to the release of cytochrome c and the activation of caspases.

-

Cellular Metabolism: The mitochondrial membrane potential is central to ATP synthesis via oxidative phosphorylation. Changes in this potential will impact cellular energy levels and subsequently affect energy-sensing pathways such as those involving AMPK.

-

Calcium Signaling: Mitochondria play a crucial role in buffering cytosolic calcium. Changes in mitochondrial membrane potential can affect their ability to sequester and release calcium, thereby influencing calcium-dependent signaling pathways.

Therefore, while HITC may not be a direct modulator of signaling pathways, it is a valuable tool for monitoring a critical cellular state that is a nexus for a multitude of signaling events.

Conclusion

This compound is a potent far-red fluorescent probe for the assessment of membrane potential, particularly in mitochondria. Its use can provide valuable insights into cellular health, metabolic status, and the induction of apoptosis. While detailed information on its direct interaction with signaling pathways is limited, its utility in measuring a key parameter upstream of many critical cellular decisions makes it a valuable tool for researchers in various fields of life sciences. As with any fluorescent probe, careful optimization and the use of appropriate controls are paramount for obtaining reliable and interpretable data.

References

An In-depth Technical Guide to the Synthesis of 1,1',3,3,3',3'-Hexamethylindotricarbocyanine Perchlorate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathway for 1,1',3,3,3',3'-Hexamethylindotricarbocyanine (HITC) perchlorate, a near-infrared (NIR) absorbing cyanine dye with significant applications in biomedical imaging and as a laser dye. This document details the necessary chemical precursors, step-by-step experimental protocols, and methods for purification and anion exchange.

Overview of the Synthesis Pathway

The synthesis of 1,1',3,3,3',3'-Hexamethylindotricarbocyanine perchlorate is a multi-step process that begins with the preparation of a key heterocyclic precursor, followed by a condensation reaction to form the cyanine dye backbone, and concludes with an anion exchange to yield the final perchlorate salt.

The overall synthesis can be summarized in the following key stages:

-

Step 1: Quaternization of 2,3,3-trimethyl-3H-indole (Fischer's Base). The synthesis commences with the alkylation of 2,3,3-trimethyl-3H-indole, commonly known as Fischer's base, using methyl iodide. This reaction yields the quaternary ammonium salt, 1,2,3,3-tetramethyl-3H-indolium iodide, which serves as one of the primary building blocks for the cyanine dye.

-

Step 2: Condensation Reaction. The 1,2,3,3-tetramethyl-3H-indolium iodide is then condensed with a polymethine bridge-forming reagent, glutacondialdehyde dianil hydrochloride. This reaction, typically carried out in a basic solvent like pyridine, results in the formation of the iodide salt of the target dye, 1,1',3,3,3',3'-Hexamethylindotricarbocyanine iodide (HITC iodide).

-

Step 3: Anion Exchange. The final step involves the conversion of the iodide salt to the perchlorate salt. This is achieved through an anion exchange reaction, often employing a silver salt of the desired anion, such as silver perchlorate. This step is crucial for modifying the dye's solubility and other physicochemical properties.

Experimental Protocols

The following sections provide detailed experimental procedures for each stage of the synthesis.

Step 1: Synthesis of 1,2,3,3-Tetramethyl-3H-indolium iodide

Materials:

| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) |

| 2,3,3-trimethyl-3H-indole | C₁₁H₁₃N | 159.23 |

| Methyl iodide | CH₃I | 141.94 |

| Acetonitrile | C₂H₃N | 41.05 |

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,3,3-trimethyl-3H-indole in acetonitrile.

-

Add a molar excess of methyl iodide to the solution. A typical molar ratio is 1:1.2 (indole:methyl iodide).

-

Heat the reaction mixture to reflux and maintain for a period of 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, allow the mixture to cool to room temperature. The product, 1,2,3,3-tetramethyl-3H-indolium iodide, will precipitate out of the solution.

-

Collect the precipitate by vacuum filtration and wash with cold acetonitrile or diethyl ether to remove any unreacted starting materials.

-

Dry the product under vacuum to obtain a crystalline solid.

Step 2: Synthesis of 1,1',3,3,3',3'-Hexamethylindotricarbocyanine Iodide (HITC Iodide)

Materials:

| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) |

| 1,2,3,3-Tetramethyl-3H-indolium iodide | C₁₂H₁₆IN | 301.17 |

| Glutacondialdehyde dianil hydrochloride | C₁₇H₁₇ClN₂ | 284.78 |

| Pyridine | C₅H₅N | 79.10 |

| Acetic anhydride | C₄H₆O₃ | 102.09 |

| Diethyl ether | (C₂H₅)₂O | 74.12 |

Procedure:

-

In a round-bottom flask, dissolve 1,2,3,3-tetramethyl-3H-indolium iodide and glutacondialdehyde dianil hydrochloride in pyridine. A typical molar ratio is 2:1 (indolium salt:dianil hydrochloride).

-

Add a few drops of a catalyst, such as acetic anhydride or triethylamine, to the reaction mixture.

-

Heat the mixture to reflux (approximately 115°C) and maintain for 1-2 hours. The solution will typically develop a deep blue or green color, characteristic of cyanine dyes.

-

After the reaction is complete, cool the mixture to room temperature.

-

Precipitate the crude product by adding the reaction mixture to a large volume of a non-polar solvent, such as diethyl ether, with vigorous stirring.

-

Collect the solid product by vacuum filtration and wash thoroughly with diethyl ether to remove residual pyridine and other impurities.

-

The crude HITC iodide can be further purified by recrystallization from a suitable solvent, such as ethanol or methanol.

Step 3: Synthesis of this compound (HITC Perchlorate)

Materials:

| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) |

| 1,1',3,3,3',3'-Hexamethylindotricarbocyanine iodide | C₂₉H₃₃IN₂ | 536.49 |

| Silver perchlorate | AgClO₄ | 207.32 |

| Methanol | CH₃OH | 32.04 |

Procedure:

-

Dissolve the crude 1,1',3,3,3',3'-Hexamethylindotricarbocyanine iodide in a minimal amount of hot methanol.

-

In a separate container, prepare a saturated solution of silver perchlorate in methanol.

-

Slowly add the silver perchlorate solution to the dye solution with constant stirring. A precipitate of silver iodide (AgI) will form immediately.

-

Continue stirring at room temperature for approximately 30-60 minutes to ensure complete anion exchange.

-

Remove the silver iodide precipitate by filtration. A fine filter paper or a Celite pad may be necessary to remove all of the fine precipitate.

-

The filtrate now contains the this compound.

-

Concentrate the filtrate under reduced pressure to induce crystallization of the perchlorate salt.

-

Collect the crystalline product by vacuum filtration and wash with a small amount of cold methanol.

-

Dry the final product under vacuum.

Data Presentation

Table 1: Summary of Reactants and Products

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Role |

| 2,3,3-trimethyl-3H-indole | C₁₁H₁₃N | 159.23 | Starting Material |

| 1,2,3,3-Tetramethyl-3H-indolium iodide | C₁₂H₁₆IN | 301.17 | Intermediate |

| Glutacondialdehyde dianil hydrochloride | C₁₇H₁₇ClN₂ | 284.78 | Polymethine Source |

| 1,1',3,3,3',3'-Hexamethylindotricarbocyanine iodide | C₂₉H₃₃IN₂ | 536.49 | Intermediate Dye |

| This compound | C₂₉H₃₃ClN₂O₄ | 509.04 | Final Product |

Table 2: Typical Reaction Conditions and Yields

| Reaction Step | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |

| Quaternization | Acetonitrile | Reflux (~82) | 2-4 | >90 |

| Condensation | Pyridine | Reflux (~115) | 1-2 | 60-80 |

| Anion Exchange | Methanol | Room Temperature | 0.5-1 | >95 |

Note: Yields are approximate and can vary based on reaction scale and purification efficiency.

Visualization of the Synthesis Pathway

The following diagrams illustrate the chemical transformations and the logical workflow of the synthesis process.

Caption: Chemical synthesis pathway for HITC perchlorate.

Caption: Experimental workflow for the synthesis of HITC perchlorate.

Spectral Properties of HITC in Different Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the spectral characteristics of the cyanine dye 1,1',3,3,3',3'-Hexamethylindotricarbocyanine iodide (HITC) in various solvent environments. Understanding the influence of solvents on the photophysical properties of fluorescent molecules like HITC is critical for their application in diverse fields, including as laser dyes, in fluorescence imaging, and as probes in biological systems. This document provides a compilation of available spectral data, detailed experimental methodologies for characterization, and visualizations of the underlying photophysical processes and experimental workflows.

Introduction to HITC and Solvent Effects

HITC is a near-infrared (NIR) fluorescent dye belonging to the cyanine family. Its molecular structure features two indolenine heterocyclic nuclei linked by a polymethine chain. This extended π-conjugated system is responsible for its strong absorption and fluorescence in the NIR region of the electromagnetic spectrum.

The interaction between a fluorophore and its surrounding solvent molecules can significantly alter its electronic ground and excited states. This phenomenon, known as solvatochromism, leads to shifts in the absorption and emission spectra. Generally, an increase in solvent polarity can lead to a bathochromic (red) shift in the emission spectrum due to the stabilization of the more polar excited state. Other solvent properties, such as viscosity and hydrogen bonding capacity, can also influence the non-radiative decay pathways, thereby affecting the fluorescence quantum yield.

Spectral Data of HITC in Various Solvents

| Solvent | Absorption Maxima (λ_abs) [nm] | Molar Extinction Coefficient (ε) [M⁻¹cm⁻¹] | Emission Maxima (λ_em) [nm] | Stokes Shift [nm] | Fluorescence Quantum Yield (Φ_f) |

| Methanol | 740.2 | 2.1 x 10⁵ | Data not available | Data not available | Data not available |

| Ethanol | 744 | Data not available | ~780 | ~36 | Data not available |

| DMSO | ~750 (from spectrum) | Data not available | Data not available | Data not available | Data not available |

| Chloroform | Data not available | Data not available | Data not available | Data not available | Data not available |

Note: The absence of data indicates that this information was not found in the surveyed literature under the scope of this guide.

Experimental Protocols

The characterization of the spectral properties of HITC involves several standard spectroscopic techniques. Below are detailed methodologies for conducting these key experiments.

Measurement of Absorption and Emission Spectra

Objective: To determine the wavelength of maximum absorption (λ_abs) and emission (λ_em) of HITC in a specific solvent.

Materials and Equipment:

-

HITC iodide salt

-

Spectroscopic grade solvents (e.g., methanol, ethanol, DMSO, chloroform, acetonitrile)

-

Volumetric flasks and pipettes for accurate dilution

-

Dual-beam UV-Vis spectrophotometer

-

Spectrofluorometer with a monochromatic excitation source and an emission detector

-

Quartz cuvettes with a 1 cm path length

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of HITC in the chosen solvent at a concentration of approximately 10⁻³ M.[1] Due to the high molar absorptivity of cyanine dyes, this stock solution will be highly colored.[1]

-

Working Solution Preparation: Dilute the stock solution to a working concentration, typically in the micromolar (10⁻⁶ M) range, to ensure that the absorbance at the maximum wavelength is within the linear range of the spectrophotometer (ideally between 0.1 and 1.0).[1][2]

-

UV-Vis Absorption Measurement:

-

Calibrate the UV-Vis spectrophotometer using a cuvette filled with the pure solvent as a blank reference.[1]

-

Record the absorption spectrum of the HITC working solution over a relevant wavelength range (e.g., 500-900 nm).

-

Identify the wavelength of maximum absorbance (λ_abs).

-

-

Fluorescence Emission Measurement:

-

Set the excitation wavelength of the spectrofluorometer to the determined λ_abs.

-

Record the fluorescence emission spectrum, scanning a wavelength range that is longer than the excitation wavelength (e.g., λ_abs + 10 nm to 950 nm).

-

Identify the wavelength of maximum fluorescence emission (λ_em).

-

Ensure that the experimental settings, such as excitation and emission slit widths, are kept constant for all measurements to allow for comparison.[3]

-

Determination of Molar Extinction Coefficient (ε)

Objective: To quantify the light-absorbing capacity of HITC at its λ_abs in a specific solvent.

Procedure:

-

Prepare a series of dilutions of the HITC stock solution with known concentrations.

-

Measure the absorbance of each dilution at the λ_abs.

-

Plot a graph of absorbance versus concentration.

-

According to the Beer-Lambert law (A = εcl), the slope of the resulting linear plot will be the molar extinction coefficient (ε). The path length (l) is typically 1 cm.

Determination of Fluorescence Quantum Yield (Φ_f)

Objective: To determine the efficiency of the fluorescence process of HITC relative to a known standard.

Procedure (Relative Method):

-

Standard Selection: Choose a suitable fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region as HITC. For the far-red region, appropriate standards are crucial and may include specific cyanine dyes with well-characterized properties.[4]

-

Solution Preparation: Prepare a series of dilutions for both the HITC sample and the reference standard in the same solvent. The concentrations should be adjusted to yield absorbance values below 0.1 at the excitation wavelength to minimize inner filter effects.[5]

-

Absorbance and Fluorescence Measurements:

-

Record the absorbance of each solution at the chosen excitation wavelength.

-

Record the corrected fluorescence emission spectrum for each solution, ensuring identical excitation wavelength, slit widths, and other instrumental parameters for both the sample and the standard.[3]

-

-

Data Analysis:

-

Integrate the area under the fluorescence emission curve for each measurement.[3]

-

Plot the integrated fluorescence intensity versus absorbance for both the HITC sample and the reference standard.[3]

-

The fluorescence quantum yield of the sample (Φ_X) can be calculated using the following equation[3][5]: Φ_X = Φ_ST * (Grad_X / Grad_ST) * (η_X² / η_ST²) Where:

-

Φ_ST is the quantum yield of the standard.[3]

-

Grad_X and Grad_ST are the gradients from the plots of integrated fluorescence intensity versus absorbance for the sample and the standard, respectively.[3]

-

η_X and η_ST are the refractive indices of the solvents used for the sample and the standard.[3] If the same solvent is used, this term becomes 1.[3]

-

-

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for characterizing the spectral properties of HITC.

Caption: Experimental workflow for spectral characterization of HITC.

Jablonski Diagram for HITC Photophysics

This diagram illustrates the electronic transitions involved in the absorption and fluorescence of HITC.

Caption: Jablonski diagram illustrating HITC's photophysical processes.

Conclusion

The spectral properties of HITC are highly sensitive to the solvent environment. While some data is available for common solvents like methanol and ethanol, a comprehensive, comparative dataset across a wider range of solvents remains to be fully established in the literature. The experimental protocols provided in this guide offer a standardized approach for researchers to characterize HITC and similar cyanine dyes in their specific solvent systems of interest. Such characterization is a prerequisite for the successful application of these powerful near-infrared fluorophores in various scientific and technological domains. Further research is encouraged to populate the spectral data for HITC in a broader array of solvents to create a more complete reference for the scientific community.

References

- 1. ajuronline.org [ajuronline.org]

- 2. Conjugated Dyes | Chem Lab [chemlab.truman.edu]

- 3. benchchem.com [benchchem.com]

- 4. Cyanine dyes as ratiometric fluorescence standards for the far-red spectral region - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 5. chem.uci.edu [chem.uci.edu]

In-Depth Technical Guide to 1,1',3,3,3',3'-Hexamethylindotricarbocyanine (HITC) Perchlorate: Spectroscopic Properties and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 1,1',3,3,3',3'-Hexamethylindotricarbocyanine (HITC) perchlorate, a versatile near-infrared (NIR) fluorescent dye. This document details its excitation and emission characteristics, provides robust experimental protocols for spectral analysis, and illustrates its mechanism as a membrane potential-sensitive probe.

Core Spectroscopic Data

The key spectral properties for 1,1',3,3,3',3'-Hexamethylindotricarbocyanine iodide, dissolved in ethanol, are summarized below.

| Parameter | Value | Reference |

| Absorption Maximum (λabs) | 744 nm | [3] |

| Emission Maximum (λem) | ~780 nm | [3] |

| Stokes Shift | ~36 nm | [3] |

| Solvent | Ethanol | [3] |

Note: The emission maximum is derived from the reported Stokes shift of approximately 36 nm from the absorption peak.

Mechanism of Action as a Potentiometric Probe

HITC is classified as a slow-response potentiometric probe.[1][2] Unlike fast-response dyes that exhibit spectral shifts due to changes in the surrounding electric field (electrochromism), slow-response dyes like HITC physically redistribute across the cell membrane in response to changes in membrane potential.[4][5]

As a cationic dye, HITC accumulates in the cytoplasm of cells with a negative resting membrane potential. During membrane depolarization (the membrane potential becomes less negative), the reduced electrical gradient allows more of the cationic dye to enter the cell. Conversely, during hyperpolarization (the membrane potential becomes more negative), the dye is driven out of the cell. The change in intracellular dye concentration, which can lead to fluorescence quenching or changes in aggregation state, is correlated with the change in membrane potential.[6]

Experimental Protocols

Determination of Excitation and Emission Spectra

This protocol outlines the procedure for measuring the absorption and fluorescence emission spectra of HITC perchlorate.

Materials:

-

1,1',3,3,3',3'-Hexamethylindotricarbocyanine perchlorate

-

Spectroscopic grade solvent (e.g., ethanol, DMSO)

-

UV-Vis spectrophotometer

-

Spectrofluorometer

-

1 cm pathlength quartz cuvettes

-

Volumetric flasks and pipettes

Procedure:

-

Stock Solution Preparation: Prepare a concentrated stock solution of HITC perchlorate (e.g., 1 mM) in the chosen solvent. Protect the solution from light.

-

Working Solution Preparation: Dilute the stock solution to prepare a working solution with an absorbance maximum between 0.1 and 0.2 to ensure linearity and avoid inner filter effects.

-

Absorbance Spectrum Measurement:

-

Use the pure solvent as a blank to zero the spectrophotometer.

-

Measure the absorbance of the working solution across a relevant wavelength range (e.g., 600-800 nm).

-

Identify the wavelength of maximum absorbance (λabs).

-

-

Emission Spectrum Measurement:

-

Set the excitation wavelength of the spectrofluorometer to the determined λabs.

-

Scan the emission spectrum over a wavelength range red-shifted from the excitation wavelength (e.g., 750-850 nm).

-

Identify the wavelength of maximum fluorescence emission (λem).

-

-

Excitation Spectrum Measurement (Optional but Recommended):

-

Set the emission monochromator to the determined λem.

-

Scan the excitation spectrum over a range of shorter wavelengths (e.g., 600-770 nm). The resulting spectrum should resemble the absorbance spectrum.

-

Measurement of Fluorescence Quantum Yield (Comparative Method)

The fluorescence quantum yield (Φ) quantifies the efficiency of the fluorescence process. The comparative method, using a well-characterized standard, is a common approach.

Materials:

-

HITC perchlorate solution

-

A standard fluorescent dye with a known quantum yield in the same spectral region (e.g., a well-characterized cyanine dye)

-

Spectroscopic grade solvent identical for both sample and standard

-

UV-Vis spectrophotometer and spectrofluorometer

-

Quartz cuvettes (1 cm pathlength)

Procedure:

-

Standard and Sample Preparation: Prepare a series of dilutions for both the HITC perchlorate (sample) and the reference standard in the same solvent. The absorbances of these solutions at the excitation wavelength should be in the range of 0.02 to 0.1.

-

Absorbance Measurement: Measure the absorbance of each dilution for both the sample and the standard at the chosen excitation wavelength.

-

Fluorescence Measurement:

-

Record the fluorescence emission spectrum for each dilution of the sample and the standard.

-

Crucially, the excitation wavelength, slit widths, and all other instrumental parameters must be identical for all measurements.

-

-

Data Analysis:

-

Integrate the area under the fluorescence emission curve for each spectrum.

-

Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The resulting plots should be linear.

-

Calculate the quantum yield of the sample (ΦX) using the following equation:

ΦX = ΦST * (GradX / GradST) * (ηX² / ηST²)

Where:

-

ΦST is the quantum yield of the standard.

-

GradX and GradST are the gradients of the plots of integrated fluorescence intensity versus absorbance for the sample and standard, respectively.

-

ηX and ηST are the refractive indices of the sample and standard solutions (if the solvent is the same, this term is 1).

-

-

Applications in Drug Discovery and Development

The ability of HITC to report on changes in cellular membrane potential makes it a valuable tool in several areas of drug discovery:

-

Ion Channel Screening: Changes in membrane potential are directly linked to ion channel activity. HITC can be used in high-throughput screening assays to identify compounds that modulate the function of ion channels, which are important drug targets.

-

Cardiotoxicity and Neurotoxicity Assays: Drug-induced changes in the electrical activity of cardiomyocytes and neurons can be early indicators of toxicity. Potentiometric probes can be used in cell-based assays to assess the risk of such adverse effects.

-

Mitochondrial Function: The mitochondrial membrane potential is a key indicator of mitochondrial health and cellular metabolism. Cationic dyes like HITC can accumulate in mitochondria and report on their functional status, which is relevant for studying metabolic diseases and drug-induced mitochondrial toxicity.[7]

References

- 1. lumiprobe.com [lumiprobe.com]

- 2. Electrophysiology, Unplugged: Imaging Membrane Potential with Fluorescent Indicators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. Introduction to Potentiometric Probes—Section 22.1 | Thermo Fisher Scientific - JP [thermofisher.com]

- 5. Voltage-sensitive dye - Wikipedia [en.wikipedia.org]

- 6. Listening to membrane potential: photoacoustic voltage-sensitive dye recording - PMC [pmc.ncbi.nlm.nih.gov]

- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

An In-depth Technical Guide on the Quantum Yield and Photostability of HITC

For Researchers, Scientists, and Drug Development Professionals

Introduction

HITC (1,1',3,3,3',3'-Hexamethylindotricarbocyanine iodide) is a near-infrared (NIR) cyanine dye widely utilized in various biomedical and biotechnological applications, including fluorescence imaging, photodynamic therapy, and as a sensitizer in solar cells. A comprehensive understanding of its photophysical properties, specifically its fluorescence quantum yield and photostability, is paramount for optimizing its performance and ensuring the reliability of experimental outcomes. This technical guide provides a detailed overview of the quantum yield and photostability of HITC, complete with experimental protocols and data presented for comparative analysis.

Core Concepts: Quantum Yield and Photostability

Fluorescence Quantum Yield (Φ) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. A higher quantum yield indicates a brighter fluorophore.

Photostability refers to the ability of a fluorophore to resist photochemical degradation upon exposure to light. High photostability is crucial for applications requiring prolonged or intense illumination, such as time-lapse microscopy and single-molecule studies. Photodegradation, or photobleaching, leads to an irreversible loss of fluorescence.

Quantitative Data Summary

The photophysical properties of HITC are significantly influenced by its local environment, particularly the solvent. While extensive quantitative data for HITC across a wide range of conditions is not always readily available in a single source, this section compiles and presents known values and comparative data for similar cyanine dyes to provide a useful reference.

Table 1: Fluorescence Quantum Yield of HITC and a Comparable Cyanine Dye (CyN1) in Various Solvents

| Dye | Solvent | Quantum Yield (Φ) | Reference |

| HITC | DMSO | Low (specific value not reported) | [1] |

| CyN1 | DMF | 0.135 | [2] |

| CyN1 | Acetonitrile | 0.143 | [2] |

| CyN1 | DMSO | 0.117 | [2] |

| CyN1 | Dichloromethane | 0.244 | [2] |

| CyN1 | Ethanol | 0.147 | [2] |

| CyN1 | Acetone | 0.153 | [2] |

Note: The quantum yield of HITC is known to be sensitive to the counter-ion and solvent polarity.

Table 2: Factors Influencing Quantum Yield and Photostability of Cyanine Dyes

| Factor | Effect on Quantum Yield | Effect on Photostability | Notes |

| Solvent Polarity | Generally, an increase in solvent polarity can lead to a decrease in quantum yield due to increased non-radiative decay pathways.[3][4] | Complex; can either enhance or decrease photostability depending on the specific degradation mechanism. | |

| Solvent Viscosity | Higher viscosity can restrict molecular motion, reducing non-radiative decay and thus increasing quantum yield. | Can increase photostability by limiting diffusion of reactive species like oxygen. | |

| Oxygen Concentration | Quenches the excited triplet state, reducing fluorescence and promoting photodegradation via singlet oxygen formation.[5] | Significantly decreases photostability. Oxygen scavengers are often used to mitigate this.[6] | |

| Excitation Intensity | Does not directly affect the quantum yield, but high intensities can lead to saturation effects. | Higher intensity leads to a faster rate of photobleaching.[7] | |

| Counter-ion | Can influence aggregation and ion-pairing, which in turn affects the photophysical properties. | The nature of the counter-ion can impact the dye's susceptibility to degradation. |

Experimental Protocols

Accurate determination of quantum yield and photostability is essential for the reliable application of HITC. The following are detailed methodologies for these key experiments.

Protocol 1: Relative Fluorescence Quantum Yield Determination

This protocol describes the comparative method for determining the fluorescence quantum yield of a sample (HITC) relative to a standard with a known quantum yield.

Materials and Equipment:

-

Spectrofluorometer with corrected emission spectra capabilities

-

UV-Vis spectrophotometer

-

1 cm path length quartz cuvettes

-

Volumetric flasks and pipettes

-

Spectroscopic grade solvents (e.g., methanol, ethanol, DMSO)

-

Fluorescence standard with known quantum yield in the desired solvent (e.g., Cresyl Violet in methanol, Φ = 0.54)[8]

-

HITC sample

Procedure:

-

Standard and Sample Preparation:

-

Prepare stock solutions of both the standard and HITC in the chosen solvent.

-

Prepare a series of dilutions for both the standard and HITC, ensuring the absorbance at the excitation wavelength is within the linear range (typically < 0.1) to avoid inner filter effects.

-

-

Absorbance Measurement:

-

Using the UV-Vis spectrophotometer, measure the absorbance spectra of all diluted solutions of the standard and HITC.

-

Record the absorbance at the chosen excitation wavelength for each solution.

-

-

Fluorescence Measurement:

-

Set the excitation wavelength on the spectrofluorometer.

-

Record the corrected fluorescence emission spectrum for each diluted solution of the standard and HITC. Ensure identical instrument settings (e.g., excitation and emission slit widths) are used for all measurements.

-

-

Data Analysis:

-

Integrate the area under the emission peak for each spectrum to obtain the integrated fluorescence intensity (F).

-

Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample.

-

Determine the slope (Gradient) of the linear fit for both plots.

-

Calculate the quantum yield of the sample (Φx) using the following equation:

Φx = Φr * (Gradx / Gradr) * (nx2 / nr2)

Where:

-

Φr is the quantum yield of the reference standard.

-

Gradx and Gradr are the gradients of the sample and reference plots, respectively.

-

nx and nr are the refractive indices of the sample and reference solutions, respectively (if the same solvent is used, this term is 1).

-

-

Workflow for Relative Quantum Yield Determination

Caption: Workflow for relative fluorescence quantum yield determination.

Protocol 2: Photostability Assessment (Photobleaching Half-life)

This protocol outlines a method to determine the photobleaching half-life (t1/2), a common metric for photostability, using a fluorescence microscope.

Materials and Equipment:

-

Fluorescence microscope with a stable light source (e.g., laser or LED)

-

Sensitive camera (e.g., EMCCD or sCMOS)

-

Microscope slides and coverslips

-

Image analysis software (e.g., ImageJ/Fiji)

-

HITC solution at a known concentration in the desired solvent or buffer

Procedure:

-

Sample Preparation:

-

Prepare a slide with the HITC solution.

-

-

Microscope Setup:

-

Focus on the sample.

-

Adjust the illumination intensity to a level that provides a good signal-to-noise ratio. It is critical to use the same illumination intensity for all comparative experiments.

-

-

Image Acquisition:

-

Acquire an initial image (t=0).

-

Continuously illuminate the sample.

-

Acquire a time-lapse series of images at regular intervals (e.g., every 5-10 seconds) until the fluorescence intensity has decreased significantly.

-

-

Data Analysis:

-

Open the image series in the analysis software.

-

Define a region of interest (ROI) within the illuminated area.

-

Measure the mean fluorescence intensity within the ROI for each image in the time series.

-

Correct for background fluorescence by measuring the intensity of a region without the dye and subtracting it from the ROI measurements.

-

Normalize the background-corrected intensity values to the initial intensity at t=0.

-

Plot the normalized fluorescence intensity as a function of time.

-

Determine the time at which the fluorescence intensity drops to 50% of its initial value. This is the photobleaching half-life (t1/2).[9]

-

Workflow for Photostability Assessment

Caption: Workflow for determining photobleaching half-life.

Signaling Pathways and Degradation Mechanisms

The photobleaching of cyanine dyes like HITC is often mediated by reactive oxygen species (ROS), particularly singlet oxygen (1O2). The process can be initiated by the photo-excited dye molecule transitioning to a long-lived triplet state.

Proposed Photodegradation Pathway of HITC

The primary mechanism of HITC photodegradation involves the interaction of the excited dye with molecular oxygen.

-

Excitation: HITC absorbs a photon and is promoted to an excited singlet state (S1).

-

Intersystem Crossing: A portion of the excited singlet state molecules can undergo intersystem crossing to a longer-lived triplet state (T1).

-

Energy Transfer: The HITC molecule in the triplet state can transfer its energy to ground-state molecular oxygen (3O2), generating highly reactive singlet oxygen (1O2).

-

Oxidative Degradation: Singlet oxygen can then attack the polymethine chain of the ground-state HITC molecule, leading to the cleavage of covalent bonds and the formation of non-fluorescent degradation products.[5]

Diagram of HITC Photodegradation Pathway

References

- 1. researchgate.net [researchgate.net]

- 2. rsc.org [rsc.org]

- 3. analchemres.org [analchemres.org]

- 4. Solvent effects on fluorescence properties of protochlorophyll and its derivatives with various porphyrin side chains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Photobleaching of organic fluorophores: quantitative characterization, mechanisms, protection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Photobleaching - Wikipedia [en.wikipedia.org]

- 7. FPbase: The Fluorescent Protein Database Beta explanation [fpbase.org]

- 8. pure.uva.nl [pure.uva.nl]

- 9. Photobleaching step analysis for robust determination of protein complex stoichiometries - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Solubility and Handling of 1,1',3,3,3',3'-Hexamethylindotricarbocyanine Perchlorate in DMSO

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of 1,1',3,3,3',3'-Hexamethylindotricarbocyanine perchlorate in Dimethyl Sulfoxide (DMSO). This document outlines available solubility data, provides detailed experimental protocols for solubility determination and stock solution preparation, and includes a workflow diagram for procedural clarity.

Core Concepts and Data Presentation

The following table summarizes the available solubility data.

| Compound | Solvent | Reported Solubility | Data Type |

| 1,1',3,3,3',3'-Hexamethylindotricarbocyanine perchlorate | DMSO | Soluble | Qualitative |

| 1,1',3,3,3',3'-Hexamethylindotricarbocyanine iodide (HITCI) | DMSO | 50 mg/mL | Quantitative |

Note: The quantitative solubility value provided is for the iodide salt (HITCI). While this serves as a strong estimate, the solubility of the perchlorate salt may vary. Researchers should empirically determine the solubility for their specific application.

Experimental Protocols

The following protocols provide a framework for determining the solubility of this compound in DMSO and for preparing a stock solution.

Protocol for Solubility Determination

This protocol is adapted from general procedures for determining the solubility of chemical compounds in a stepwise manner.[4]

Materials:

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Vortex mixer

-

Calibrated analytical balance

-

Sterile, amber or light-protecting microcentrifuge tubes

-

Pipettes and sterile filter tips

Procedure:

-

Initial High-Concentration Test:

-

Weigh out a precise amount of the compound (e.g., 10 mg) into a pre-weighed microcentrifuge tube.

-

Add a small, precise volume of DMSO to achieve a high starting concentration (e.g., 200 mg/mL).

-

Vortex the mixture vigorously for 2-3 minutes.

-

Visually inspect the solution for any undissolved particles against a light source. If the compound completely dissolves, it is soluble at this concentration.

-

-

Stepwise Dilution:

-

If the compound is not fully dissolved, add a precise volume of DMSO to dilute the concentration by a factor of two (e.g., to 100 mg/mL).

-

Vortex the mixture again for 2-3 minutes and visually inspect for dissolution.

-

Repeat this stepwise dilution process (e.g., to 50 mg/mL, 25 mg/mL, etc.) until the compound is fully dissolved. The lowest concentration at which the compound completely dissolves is the determined solubility.

-

-

Documentation:

-

Record the final concentration at which the compound fully dissolved.

-

Note any observations, such as color changes or the need for gentle warming to aid dissolution.

-

Protocol for Preparation of a Stock Solution

This protocol outlines the steps for preparing a standard stock solution of this compound in DMSO.[5]

Materials:

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile, amber or light-protecting microcentrifuge tubes

-

Calibrated analytical balance

-

Vortex mixer

-

Pipettes and sterile filter tips

Procedure:

-

Calculation: Determine the mass of the compound required to achieve the desired stock solution concentration (e.g., 10 mM).

-

Weighing: Carefully weigh the calculated mass of the compound powder using an analytical balance and transfer it to a sterile, light-protecting microcentrifuge tube.

-

Dissolution: Add the appropriate volume of anhydrous DMSO to the tube.

-

Mixing: Tightly cap the tube and vortex at high speed for 1-2 minutes, or until the powder is completely dissolved. A clear solution with no visible particles should be obtained.

-

Aliquoting and Storage: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile, light-protecting microcentrifuge tubes. Store the aliquots at -20°C for short-term storage or at -80°C for long-term storage.

Visualization of Experimental Workflow

The following diagram illustrates the workflow for preparing a stock solution of this compound in DMSO.

Caption: Stock Solution Preparation Workflow.

References

HITC as a Near-Infrared Fluorescent Probe: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1',3,3,3',3'-Hexamethylindotricarbocyanine (HITC) is a lipophilic, cationic cyanine dye that has garnered significant attention as a near-infrared (NIR) fluorescent probe. Its favorable photophysical properties, including strong absorption and emission in the NIR window (700-900 nm), make it a valuable tool for various biological imaging applications. This region is particularly advantageous for in vivo studies due to reduced light scattering and minimal autofluorescence from biological tissues, allowing for deeper tissue penetration and higher signal-to-noise ratios.[1] This technical guide provides a comprehensive overview of HITC, including its core photophysical properties, detailed experimental protocols for its application in cellular and in vivo imaging, and an exploration of its mechanism as a voltage-sensitive probe.

Core Properties of HITC

The utility of HITC as a fluorescent probe is defined by its photophysical characteristics. These properties can be influenced by the solvent environment. A summary of key quantitative data for HITC is presented below.

Photophysical Properties of HITC

| Property | Value | Solvent | Citation(s) |

| Absorption Maximum (λabs) | ~740 nm | Methanol | [2] |

| ~744 nm | Ethanol | [2] | |

| ~750 nm | DMSO | [3] | |

| Emission Maximum (λem) | ~770 nm | Methanol | [4] |

| ~780 nm | Ethanol | [2] | |

| Not specified | DMSO | ||

| Molar Extinction Coefficient (ε) | 2.1 x 105 M-1cm-1 | Methanol | [2] |

| 2.5 x 105 M-1cm-1 | Ethanol | [5] | |

| Not specified | DMSO | ||

| Quantum Yield (Φf) | 0.28 | Methanol | [6] |

| 0.30 | Ethanol | [7] | |

| Low | DMSO | [8] | |

| Stokes Shift | ~30 nm | Methanol | [4] |

| ~36 nm | Ethanol | [2] | |

| Not specified | DMSO |

Experimental Protocols

The following sections provide detailed methodologies for the application of HITC in key experimental settings. These protocols are adapted from general procedures for cyanine dyes and should be optimized for specific cell types and experimental conditions.

Live Cell Staining with HITC

This protocol outlines the steps for staining live cells with HITC for fluorescence microscopy.

Materials:

-

HITC iodide

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Phosphate-buffered saline (PBS) or other suitable imaging buffer

-

Cell culture medium

-

Live-cell imaging dish or chambered coverglass

-

Fluorescence microscope with appropriate NIR filter sets

Procedure:

-

Prepare a Stock Solution: Dissolve HITC iodide in anhydrous DMSO to create a 1-10 mM stock solution. Store the stock solution at -20°C, protected from light and moisture.

-

Cell Preparation: Seed cells in a live-cell imaging dish or chambered coverglass and culture until they reach the desired confluency.

-

Prepare Staining Solution: Dilute the HITC stock solution in serum-free cell culture medium or a suitable imaging buffer (e.g., PBS) to a final working concentration. A starting concentration of 1-10 µM is recommended, but the optimal concentration should be determined empirically.[9]

-

Cell Staining: Remove the culture medium from the cells and wash once with pre-warmed PBS. Add the pre-warmed staining solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.

-

Washing: Remove the staining solution and wash the cells two to three times with pre-warmed imaging buffer to remove unbound dye.

-

Imaging: Image the cells using a fluorescence microscope equipped with appropriate excitation and emission filters for HITC (e.g., excitation ~740 nm, emission ~780 nm).

In Vivo Imaging with HITC in Small Animals

This protocol provides a general guideline for performing in vivo fluorescence imaging in mice using HITC. All animal procedures should be performed in accordance with institutional guidelines.

Materials:

-

HITC iodide

-

DMSO

-

Saline solution (0.9% NaCl)

-

Anesthesia (e.g., isoflurane)

-

Small animal in vivo imaging system with NIR capabilities

-

Syringes and needles

Procedure:

-

Prepare Injection Solution: Prepare a stock solution of HITC in DMSO. Immediately before injection, dilute the stock solution in sterile saline to the desired final concentration. The final DMSO concentration should be kept low (typically <10%) to avoid toxicity. A typical dose for cyanine dyes is in the range of 1-5 nmol per mouse.[10]

-

Animal Preparation: Anesthetize the mouse using a suitable anesthetic agent (e.g., isoflurane). Place the anesthetized mouse in the imaging chamber of the in vivo imaging system. Maintain anesthesia throughout the imaging procedure.[11]

-

Probe Administration: Inject the HITC solution intravenously (IV) via the tail vein. The injection volume is typically around 100 µL for a mouse.[10][11]

-

Image Acquisition: Acquire fluorescence images at various time points post-injection (e.g., 5 min, 30 min, 1 hr, 4 hr, 24 hr) to monitor the biodistribution and clearance of the probe. Use the appropriate excitation and emission filters for HITC.[10]

-

Data Analysis: Analyze the acquired images to quantify the fluorescence intensity in regions of interest (ROIs), such as tumors or specific organs.

-

(Optional) Ex Vivo Imaging: At the end of the in vivo imaging study, euthanize the animal and dissect the organs of interest. Image the excised organs to confirm the in vivo biodistribution of the probe.[10]

Mechanism of Action: HITC as a Voltage-Sensitive Probe

HITC, like many other cyanine dyes, can function as a membrane potential-sensitive probe.[12] The fluorescence intensity of these dyes can change in response to alterations in the transmembrane potential. This property allows for the optical measurement of cellular electrical activity. The underlying mechanism is often attributed to an electrochromic effect or a change in dye aggregation state.[13]

In the case of voltage-sensitive dyes that operate via an electrochromic mechanism, the dye molecules insert into the cell membrane. The strong electric field across the membrane influences the electronic energy levels of the dye's chromophore. A change in the membrane potential alters this electric field, which in turn causes a shift in the absorption and emission spectra of the dye. This spectral shift results in a change in fluorescence intensity at a given excitation and emission wavelength.[10]

For positively charged cyanine dyes, depolarization of the membrane can lead to a decrease in dye aggregation and a corresponding increase in fluorescence, while hyperpolarization can cause increased aggregation and fluorescence quenching.[14]

Conclusion

HITC is a versatile and powerful near-infrared fluorescent probe with significant potential for a wide range of applications in biomedical research. Its favorable photophysical properties allow for high-quality imaging in both cellular and in vivo contexts. While its use in directly visualizing specific signaling pathways is not yet well-documented, its utility as a membrane potential indicator opens up avenues for studying cellular electrophysiology and ion channel activity. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate the effective application of HITC in the laboratory, empowering researchers to leverage its capabilities for new discoveries in cell biology and drug development. Further research into functionalized HITC derivatives could expand its applications to targeted imaging and the elucidation of complex biological processes.

References

- 1. Investigation of cyanine dyes for in vivo optical imaging of altered mitochondrial membrane potential in tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. rsc.org [rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. benchchem.com [benchchem.com]

- 11. creative-bioarray.com [creative-bioarray.com]

- 12. benchchem.com [benchchem.com]

- 13. alfa-chemistry.com [alfa-chemistry.com]

- 14. Frontiers | Optimization of Near-Infrared Fluorescence Voltage-Sensitive Dye Imaging for Neuronal Activity Monitoring in the Rodent Brain [frontiersin.org]

Understanding the Slow-Response Mechanism of HITC as a Potentiometric Dye: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the core mechanism underpinning the function of 1,1′,3,3,3′,3′-Hexamethylindotricarbocyanine iodide (HITC) as a slow-response potentiometric dye. Slow-response dyes are critical tools for measuring steady-state or slow changes in cellular membrane potential, offering a complementary approach to fast-response dyes that track rapid neuronal firing. This document details the theoretical basis, quantitative properties, and experimental protocols necessary for the effective application of HITC and similar cationic dyes in research and drug discovery.

Introduction: Fast vs. Slow-Response Potentiometric Dyes

Voltage-sensitive dyes (VSDs) are fluorescent molecules that report changes in membrane potential as a change in their optical properties. They are broadly categorized into two classes based on their response kinetics.

-

Fast-Response Dyes : These probes, often employing mechanisms like the electrochromic Stark effect or photoinduced electron transfer (PeT), respond to voltage changes on the microsecond to millisecond timescale.[1][2] This speed makes them ideal for monitoring individual action potentials.[1] However, their fluorescence change is often modest, typically 2-10% per 100 mV.[2]

-

Slow-Response Dyes : This class of dyes, which includes HITC, operates on a much slower timescale, from seconds to minutes.[3][4] Their mechanism relies on the physical redistribution of the dye across the plasma membrane in response to the electric field.[5][6] This translocation results in a much larger fluorescence signal change, which can be up to 80% per 100 mV, making them highly suitable for measuring resting potential in large cell populations or tracking slow depolarization or hyperpolarization events.[5]

The Core Mechanism: Nernstian Redistribution

HITC is a lipophilic, cationic (positively charged) carbocyanine dye.[6] Its function as a potentiometric probe is governed by the principle of Nernstian distribution, which describes the equilibrium of a charged ion across a permeable membrane influenced by both a concentration gradient and an electrical potential.[7][8][9]

The mechanism can be broken down into the following steps:

-

Initial State (Resting Potential) : In a typical cell at rest, the inside of the plasma membrane is negatively charged relative to the outside (a state of hyperpolarization).

-

Electrophoretic Movement : When HITC is added to the extracellular medium, the negative internal potential attracts the positively charged dye molecules.

-

Translocation : Being lipophilic, HITC can permeate the cell membrane and begins to accumulate inside the cell, driven by the electrical gradient.[6] The extent of this accumulation is directly proportional to the magnitude of the membrane potential.

-

Fluorescence Change : As the intracellular concentration of HITC increases, the dye molecules aggregate. This aggregation leads to self-quenching of their fluorescence, causing a decrease in the overall measured signal.[6][10][11]

-

Response to Depolarization : If the cell depolarizes (the internal potential becomes less negative), the driving force for HITC accumulation is reduced. Dye molecules will move out of the cell, the intracellular concentration will decrease, aggregation will be reduced, and the fluorescence signal will increase.[5]

Therefore, for a cationic dye like HITC that operates via an aggregation/quenching mechanism, hyperpolarization leads to dye influx and a decrease in fluorescence , while depolarization leads to dye efflux and an increase in fluorescence .[5][6]

Caption: Nernstian redistribution of cationic HITC dye in response to membrane potential changes.

Quantitative Data Presentation

While specific, validated potentiometric performance data for HITC is not as prevalent in recent literature as for newer, fast-response dyes, we can summarize its known photophysical properties and the expected performance characteristics for its class.

Table 1: Photophysical Properties of HITC

| Property | Value | Solvent | Reference(s) |

|---|---|---|---|

| Full Name | 1,1′,3,3,3′,3′-Hexamethylindotricarbocyanine iodide | - | - |

| Synonym | HITCI | - | - |

| Molecular Formula | C₂₉H₃₃IN₂ | - | - |

| Molar Mass | 536.5 g/mol | - | - |

| Absorption Max (λ_max) | ~740 nm | Methanol, Ethanol | - |

| ~751 nm | DMSO | - | |

| Emission Max (λ_em) | ~778 nm | Methanol, Ethanol | - |

| | ~792 nm | DMSO | - |

Table 2: Expected Potentiometric Performance Characteristics (Carbocyanine Class)

| Parameter | Typical Range | Notes | Reference(s) |

|---|---|---|---|

| Response Mechanism | Nernstian Redistribution | Accumulation driven by membrane potential. | [7][8] |

| Response Time | Seconds to Minutes | Limited by the rate of diffusion across the membrane. | [3][4] |

| Voltage Sensitivity (ΔF/F) | 10-80% per 100 mV | Can be very high but is dependent on cell type and dye concentration. | [5] |

| Toxicity | Concentration-dependent | Can be toxic at higher concentrations or with prolonged exposure. | - |

Experimental Protocols

The gold standard for characterizing the voltage sensitivity of a potentiometric dye is to perform a calibration experiment using whole-cell patch-clamp electrophysiology. This technique allows for precise control of the cell's membrane potential while simultaneously measuring the dye's fluorescence.

Protocol: Calibration of HITC Response Using Whole-Cell Patch-Clamp

This protocol provides a general framework for calibrating the fluorescence response of HITC to known changes in membrane potential in a cultured cell line (e.g., HEK293).

Materials and Reagents:

-

Cells: Adherent cell line (e.g., HEK293) cultured on glass coverslips.

-

HITC Stock Solution: 1-10 mM HITC in DMSO. Store protected from light.

-

External (Bath) Solution: Tyrode's solution or similar, containing (in mM): 135 NaCl, 5.4 KCl, 1 MgCl₂, 1.8 CaCl₂, 5 Glucose, 10 HEPES. Adjust pH to 7.4.[12]

-